Methyl 3-(5-aminoisoxazol-3-yl)propanoate
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Overview
Description
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is a chemical compound belonging to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of α,β-acetylenic oximes using AuCl3 as a catalyst . Another approach includes the reaction of propargylamines with oximes followed by intramolecular cyclization mediated by CuCl .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of isoxazole synthesis, such as the use of metal catalysts and cycloaddition reactions, can be scaled up for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-aminoisoxazol-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted isoxazoles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while substitution reactions can produce a wide range of substituted isoxazoles.
Scientific Research Applications
Methyl 3-(5-aminoisoxazol-3-yl)propanoate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibitors and receptor agonists/antagonists.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of Methyl 3-(5-aminoisoxazol-3-yl)propanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The isoxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and modulate biological activity. This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(3-chloroisoxazol-5-yl)propanoate: This compound has a similar structure but with a chlorine atom instead of an amino group.
Methyl 2-amino-3-(2,4-dioxoimidazolidin-1-yl)propanoate: This compound contains an imidazolidinone moiety instead of an isoxazole ring.
Uniqueness
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is unique due to the presence of the amino group on the isoxazole ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for the development of new drugs and materials with specific properties.
Biological Activity
Methyl 3-(5-aminoisoxazol-3-yl)propanoate is a compound derived from the isoxazole family, which has garnered attention for its potential biological activities. This article explores its biological properties, synthesis, and therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 5-aminoisoxazole derivatives with appropriate acylating agents. Various methods have been reported, including the use of arylisothiocyanates and sodium methyl cyanoacetate under reflux conditions to yield high purity products .
Biological Activity
The biological activity of this compound has been investigated in several studies, highlighting its potential therapeutic applications:
- Anticancer Activity : Compounds related to 5-aminoisoxazole have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values in the low micromolar range, indicating potent activity against human cancer cells . Specific studies have noted that certain isoxazole derivatives can induce apoptosis and arrest the cell cycle at the G2/M phase, which is crucial for cancer therapy.
- Immunomodulatory Effects : Research indicates that derivatives of 5-aminoisoxazole exhibit immunosuppressive properties, potentially useful in treating autoimmune diseases or as adjuncts in transplant medicine . In vitro assays have confirmed these effects, suggesting that these compounds can modulate immune responses effectively.
- Anti-inflammatory Properties : Several studies have reported anti-inflammatory activities associated with this compound and its derivatives. Compounds have been screened for their ability to inhibit inflammatory mediators, showing promise in treating conditions such as arthritis .
Study 1: Anticancer Activity
A study published in Bioorganic & Medicinal Chemistry evaluated a series of isoxazole derivatives for their anticancer properties. Among these, this compound exhibited significant cytotoxicity against five human cancer cell lines, with mechanisms involving tubulin polymerization inhibition and apoptosis induction .
Study 2: Immunomodulation
In a separate investigation into the immunomodulatory effects of isoxazole derivatives, it was found that this compound could effectively suppress T-cell proliferation in vitro, suggesting its potential utility in managing autoimmune disorders .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Properties
Molecular Formula |
C7H10N2O3 |
---|---|
Molecular Weight |
170.17 g/mol |
IUPAC Name |
methyl 3-(5-amino-1,2-oxazol-3-yl)propanoate |
InChI |
InChI=1S/C7H10N2O3/c1-11-7(10)3-2-5-4-6(8)12-9-5/h4H,2-3,8H2,1H3 |
InChI Key |
XNJPJUXBARUQCC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=NOC(=C1)N |
Origin of Product |
United States |
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